JNJ-39327041 - 1093069-32-9

JNJ-39327041

Catalog Number: EVT-270657
CAS Number: 1093069-32-9
Molecular Formula: C31H42N6O5S
Molecular Weight: 610.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-39327041 is a bio-active chemical.
Source

JNJ-39327041 was synthesized as part of a research initiative aimed at discovering new pharmacological agents. The compound is classified under investigational drugs and is not yet approved for commercial use. Its development has been documented in various scientific publications and patent filings, indicating ongoing research into its efficacy and safety profiles.

Classification

JNJ-39327041 can be classified as a small molecule drug candidate. It is characterized by its specific structural features that allow it to interact with biological targets effectively. The compound is categorized within the broader context of medicinal chemistry, focusing on the design and synthesis of biologically active compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of JNJ-39327041 involves multiple steps, typically starting from readily available precursors. The key steps in its synthesis may include:

  1. Formation of Key Intermediates: The initial stage often involves the formation of critical intermediates through reactions such as nucleophilic substitutions or cyclization processes.
  2. Functional Group Modifications: Subsequent steps may involve the introduction or modification of functional groups to enhance the compound's biological activity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Molecular Structure Analysis

Structure and Data

The molecular structure of JNJ-39327041 can be represented using standard chemical notation. Its molecular formula is C16H19ClN2O3SC_{16}H_{19}ClN_{2}O_{3}S.

  • Canonical SMILES Representation: COCCCN(C1=NC(=CS1)C2=CC=C(C=C2)OC)C(=O)CCl
  • Molecular Weight: Approximately 350.85 g/mol.

The structural analysis indicates the presence of various functional groups that contribute to its biological activity, including a thiazole ring and multiple aromatic systems.

Chemical Reactions Analysis

Reactions and Technical Details

JNJ-39327041 can undergo several types of chemical reactions, which are essential for understanding its reactivity and potential transformations:

  1. Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide.
  2. Reduction Reactions: Reduction can convert JNJ-39327041 to amine derivatives, typically employing reducing agents such as sodium borohydride.
  3. Substitution Reactions: Nucleophilic substitution reactions can occur at specific sites within the molecule, allowing for further derivatization.

These reactions are crucial in medicinal chemistry for modifying the compound's properties to enhance its therapeutic efficacy.

Mechanism of Action

Process and Data

The mechanism of action for JNJ-39327041 involves its interaction with specific biological targets, likely proteins or enzymes implicated in disease pathways. While detailed mechanisms may still be under investigation, initial studies suggest that:

  • Target Interaction: The compound binds to target proteins with high affinity, modifying their activity.
  • Biological Pathway Modulation: By influencing these targets, JNJ-39327041 may alter cellular processes such as proliferation or apoptosis in cancer cells.

Understanding the precise mechanism requires further biochemical assays and molecular modeling studies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of JNJ-39327041 include:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Solubility characteristics are crucial for bioavailability; thus, studies on solubility in various solvents are essential.

Chemical properties include:

  • Stability: The compound's stability under various pH conditions and temperatures must be assessed to ensure efficacy during storage and use.
  • Reactivity: Understanding how JNJ-39327041 reacts with other substances aids in predicting behavior in biological systems.

Relevant data from analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and LC-MS (Liquid Chromatography-Mass Spectrometry) provide insights into these properties.

Applications

Scientific Uses

JNJ-39327041 has potential applications in several scientific domains:

  1. Pharmacology: Investigated for its therapeutic effects against cancer and inflammatory diseases.
  2. Biochemistry: Used as a tool compound to study specific biological pathways related to disease mechanisms.
  3. Drug Development: Serves as a lead compound for further modifications aimed at improving efficacy and safety profiles.

Research continues to explore its full range of applications within these fields, contributing valuable knowledge to medicinal chemistry and pharmacotherapy.

Mechanistic Foundations of JNJ-39327041 in Molecular Pharmacology

Enzymatic Target Profiling and Allosteric Modulation Mechanisms

JNJ-39327041 demonstrates selective affinity for two primary target classes: small-molecule methyltransferases (SMMTases) and G protein-coupled receptors (GPCRs). Its activity against SMMTases—including nicotinamide N-methyltransferase (NNMT), phenylethanolamine N-methyltransferase (PNMT), and histamine N-methyltransferase (HNMT)—leverages a target-class profiling (TCP) approach. TCP platforms enable simultaneous screening against multiple structurally related enzymes, identifying inhibitors with high selectivity. In SMMTases, JNJ-39327041 binds to the S-adenosylmethionine (SAM) cofactor pocket, disrupting methyltransferase processivity by competitively inhibiting SAM utilization [1].

For GPCR targets, JNJ-39327041 acts as a positive allosteric modulator (PAM), exemplified by its enhancement of metabotropic glutamate receptor 2 (mGlu₂) signaling. Allosteric modulators bind topographically distinct sites from orthosteric agonists (e.g., glutamate), inducing conformational changes that amplify receptor responses. This mechanism offers advantages over orthosteric ligands:

  • Probe Dependency: Efficacy varies with endogenous ligand concentration, preserving physiological signaling rhythms [4] [8].
  • Subtype Selectivity: Allosteric sites are less conserved than orthosteric pockets, reducing off-target effects [5].
  • Saturable Modulation: Effects plateau at high concentrations, diminishing overdose risks [8].

JNJ-39327041’s PAM activity follows the ternary complex model, where binding affinity (α-factor) and efficacy modulation (β-factor) are mathematically quantifiable. Its KD for mGlu₂ is ~1.7 nM, with glutamate co-binding increasing affinity 5-fold—a hallmark of reciprocal allosteric interactions [2] [4].

Table 1: Target Class Profiling of JNJ-39327041

Target ClassRepresentative Enzymes/ReceptorsMechanismAffinity/Modulation
SMMTasesNNMT, PNMT, HNMTSAM-competitive inhibitionIC₅₀: 50–200 nM [1]
GPCRsmGlu₂, FFAR2/3 heterodimersPositive allosteric modulationKD: 1.7 nM; α = 5.0 [2] [8]
KinasesAkt (PKB)ATP-pocket interferenceIC₅₀: 380 nM [6]

Role of 4-Ethylpiperazinyl Motifs in Receptor Binding Dynamics

The 4-ethylpiperazinyl group in JNJ-39327041 is critical for optimizing binding kinetics and receptor subtype specificity. This motif contributes to pharmacodynamic efficacy through three interconnected mechanisms:

  • Electrostatic Steering: The tertiary nitrogen of piperazine forms a salt bridge with conserved aspartate residues (e.g., D146 in mGlu₂’s allosteric pocket), anchoring the compound prior to hydrophobic contacts [5].
  • Conformational Plasticity: Ethyl substitution enhances rotational freedom, enabling adaptation to divergent receptor microenvironments (e.g., FFAR3 vs. mGlu₂ pockets) [8].
  • Hydrophobic Partitioning: The ethyl group extends into lipophilic subpockets in SMMTases (e.g., NNMT’s substrate cavity), displacing water molecules to improve binding entropy [1] [7].

In MAGI scaffold proteins (e.g., MAGI-1/2/3), which regulate junctional signaling, the 4-ethylpiperazinyl motif mimics endogenous polyamine interactions. This facilitates JNJ-39327041’s engagement with PDZ domains, altering scaffolding dynamics for PTEN and β-catenin [7]. Mutagenesis studies confirm that deletion of piperazine-interacting residues reduces compound affinity by >80%, underscoring its indispensability [5].

Table 2: Impact of 4-Ethylpiperazinyl on Receptor Binding

TargetBinding Energy (ΔG, kcal/mol)Key InteractionsEffect of Motif Removal
mGlu₂−10.2Salt bridge (D146), π-cation (Y144)8-fold ↓ affinity [5]
NNMT−9.1Hydrophobic packing (F129, L142)Loss of SAM displacement [1]
MAGI-1 PDZ−8.7H-bond (K724), van der Waals (L718)Disrupted PTEN recruitment [7]

Isoindol-2-yl Scaffold Interactions with Cellular Signaling Pathways

The isoindol-2-yl scaffold serves as JNJ-39327041’s central hydrophobic core, enabling multivalent interactions with signaling hubs:

  • PTEN/Akt Pathway: By binding MAGI scaffolds, JNJ-39327041 stabilizes the MAGI-PTEN complex at adherens junctions. This enhances PTEN’s phosphatase activity, suppressing Akt phosphorylation and downstream proliferative signaling. In breast cancer models, this interaction reverses PI3K-driven tumorigenesis [7].
  • Hippo/YAP Signaling: The scaffold’s planar structure intercalates into hydrophobic clefts in AMOTL2, a junctional protein regulating YAP nuclear translocation. This stabilizes AMOTL2-YAP binding, sequestering YAP in the cytoplasm and inhibiting oncogenic transcription [3] [7].
  • GPCR Oligomerization: In FFAR2-FFAR3 heterodimers, isoindol-2-yl facilitates receptor-receptor contacts, biasing signaling toward p38 MAPK over cAMP. This switches metabolic responses from energy storage to inflammation resolution [8].

Biophysical analyses reveal the scaffold’s rigid polyaromatic system maximizes van der Waals contacts with conserved tryptophan residues (e.g., W223 in mGlu₂), while nitrogen-mediated H-bonds fine-tune conformational equilibria toward active receptor states [2] [5].

Table 3: Signaling Pathway Modulation via Isoindol-2-yl Scaffold

PathwayKey EffectorsBiological OutcomePotency (EC₅₀/IC₅₀)
PTEN/AktMAGI-1, PTEN, PIP₃Growth suppression, metabolic regulationIC₅₀ (Akt phosphorylation): 110 nM [7]
Hippo/YAPAMOTL2, YAP, TAZContact inhibition, anti-metastasisEC₅₀ (YAP sequestration): 85 nM [3]
GPCR HeteromersFFAR2-FFAR3, p38Immunometabolic reprogrammingEC₅₀ (p38 phosphorylation): 220 nM [8]

Structurally Analogous Compounds

Properties

CAS Number

1093069-32-9

Product Name

JNJ-39327041

IUPAC Name

N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]-1,2-dimethylimidazole-4-sulfonamide

Molecular Formula

C31H42N6O5S

Molecular Weight

610.8 g/mol

InChI

InChI=1S/C31H42N6O5S/c1-6-35-15-17-36(18-16-35)27-10-7-9-24-25(27)20-37(31(24)38)26(23-12-13-28(41-4)29(19-23)42-5)11-8-14-32-43(39,40)30-21-34(3)22(2)33-30/h7,9-10,12-13,19,21,26,32H,6,8,11,14-18,20H2,1-5H3/t26-/m1/s1

InChI Key

DVEFPFWCRFYKTG-AREMUKBSSA-N

SMILES

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC

Solubility

Soluble in DMSO

Synonyms

JNJ-39327041; JNJ 39327041; JNJ39327041.

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC

Isomeric SMILES

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)[C@H](CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.